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Compound of Interest

Compound Name: V-9302 hydrochloride

Cat. No.: B10819798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
V-9302 hydrochloride is a potent and selective small-molecule antagonist of the amino acid

transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), encoded by the SLC1A5 gene.[1]

[2] By competitively inhibiting ASCT2, V-9302 blocks the uptake of glutamine into cells.[3][4]

This disruption of glutamine metabolism leads to metabolic stress, increased oxidative stress,

inhibition of the mTORC1 signaling pathway, and ultimately, attenuated growth and increased

cell death in cancer cells dependent on glutamine.[1][5] These notes provide a summary of cell

lines with known sensitivity to V-9302 and detailed protocols for assessing its efficacy.

Data Presentation: Cell Line Sensitivity to V-9302
Hydrochloride
The sensitivity of various human cancer cell lines to V-9302 has been evaluated, with effective

concentrations varying by cancer type and specific cell line. The following table summarizes the

reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration

(EC50) values.
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Cancer
Type

Cell Line Assay Type
Incubation
Time

IC50 / EC50
(µM)

Reference

Breast

Cancer
MCF-7 Cytotoxicity 72 h 4.68 [6]

Breast

Cancer
MCF-7

Antiproliferati

on
72 h 2.73 [6]

Breast

Cancer
MDA-MB-231 Cytotoxicity 72 h 19.19 [6]

Breast

Cancer
HCC1806

Viability

(ATP-based)
48 h ~10 - 15 [7]

Breast

Cancer
T-47D

Viability

(ATP-based)
48 h ~15 - 20 [7]

Colorectal

Cancer
HCT-116

Viability

(ATP-based)
48 h ~9 - 15 [7][8]

Colorectal

Cancer
HT29

Viability

(ATP-based)
48 h ~9 - 15 [7][8]

Colorectal

Cancer
Colo-205

Viability

(ATP-based)
48 h ~9 - 15 [7]

Colorectal

Cancer
SW620

Viability

(ATP-based)
48 h ~9 - 15 [7]

Lung Cancer H1299
Viability

(ATP-based)
48 h ~20 - 25 [7]

Lung Cancer A549
Viability

(ATP-based)
48 h >25 [7]

Lung Cancer H460
Viability

(ATP-based)
48 h >25 [7]

Human

Embryonic

Kidney

HEK-293
Glutamine

Uptake
15 min 9.6 [1][2][3]
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Rat Glial C6
Glutamine

Uptake
15 min 9 [3]

Note: Sensitivity can be influenced by the specific assay conditions, including cell density and

incubation time.
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Caption: Mechanism of action for V-9302 hydrochloride.

Experimental Protocols
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This section provides a detailed protocol for determining cell viability upon treatment with V-
9302 hydrochloride using a common ATP-dependent luminescence-based assay.

Protocol: ATP-Dependent Cell Viability Assay
This method quantitatively measures adenosine triphosphate (ATP), an indicator of

metabolically active, viable cells.

Materials:

Target cancer cell lines

Complete cell culture medium (appropriate for the cell line)

V-9302 hydrochloride (powder or stock solution)

Dimethyl sulfoxide (DMSO), sterile

Phosphate-Buffered Saline (PBS), sterile

96-well white, opaque-walled microplates (for luminescence assays)

ATP-dependent viability assay reagent (e.g., CellTiter-Glo®)

Multichannel pipette

Plate reader with luminescence detection capabilities

Procedure:

Compound Preparation: a. Prepare a 10 mM stock solution of V-9302 hydrochloride in

sterile DMSO. b. Gently warm the solution if needed to ensure complete dissolution. c.

Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. d. On the

day of the experiment, prepare serial dilutions of the V-9302 stock solution in complete

culture medium to achieve the desired final concentrations. The final DMSO concentration in

all wells, including vehicle controls, should be consistent and typically ≤ 0.1%.
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Cell Seeding: a. Harvest and count cells from a sub-confluent culture. Ensure cell viability is

>95%. b. Resuspend the cells in complete culture medium to a final density of 2,000-5,000

cells per 100 µL. Note: The optimal seeding density should be determined empirically for

each cell line to ensure logarithmic growth throughout the experiment. c. Seed 100 µL of the

cell suspension into each well of a 96-well white-walled plate. d. Include wells with medium

only for background luminescence measurement. e. Incubate the plate for 24 hours at 37°C

in a humidified incubator with 5% CO₂ to allow cells to attach.

Treatment: a. After 24 hours, carefully add the prepared V-9302 dilutions (or vehicle control)

to the respective wells. b. Incubate the plate for the desired treatment period (e.g., 48 or 72

hours) at 37°C and 5% CO₂.

ATP Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room

temperature for approximately 30 minutes. b. Prepare the ATP-dependent viability assay

reagent according to the manufacturer's instructions. c. Add a volume of reagent equal to the

volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). d.

Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. e.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition and Analysis: a. Measure the luminescence of each well using a microplate

reader. b. Subtract the average luminescence value from the "medium only" background

wells from all other readings. c. Calculate the percentage of cell viability for each treatment

relative to the vehicle-treated control using the formula: % Cell Viability =

(Luminescence_treated / Luminescence_vehicle_control) x 100 d. Plot the percent viability

against the log of the V-9302 concentration and use a non-linear regression analysis to

determine the IC50 or EC50 value.

Experimental Workflow Diagram
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Day 1: Preparation & Seeding

Day 2: Treatment

Day 4/5: Data Acquisition

1. Harvest & Count Cells

2. Seed 2,000-5,000 cells/well
in 96-well plate

3. Incubate 24h at 37°C

4. Prepare V-9302 Serial Dilutions

5. Add Drug/Vehicle to Wells

6. Incubate for 48-72h at 37°C

7. Equilibrate Plate to Room Temp

8. Add ATP-Glo Reagent

9. Shake, Incubate 10 min

10. Read Luminescence

11. Analyze Data & Calculate EC50
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Caption: Workflow for the ATP-dependent cell viability assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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